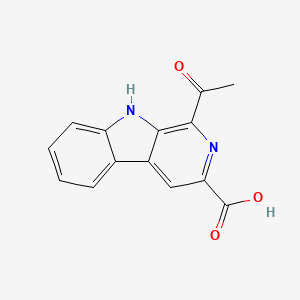
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- consists of a pyridine ring fused to an indole ring, with a carboxylic acid and an acetyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of various pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters like dopamine and serotonin in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.
類似化合物との比較
Similar Compounds
Norharmane: Another β-carboline derivative with similar biological activities.
Harman: A related compound with a similar structure and pharmacological properties.
Uniqueness
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group, in particular, may influence its reactivity and interactions with biological targets.
特性
CAS番号 |
73818-29-8 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC名 |
1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19) |
InChIキー |
RMLMLEMGHAUXDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


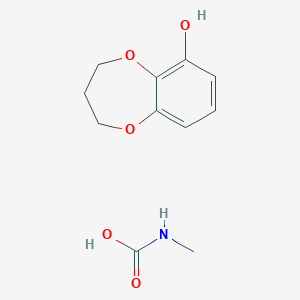
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
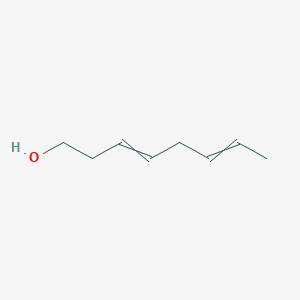
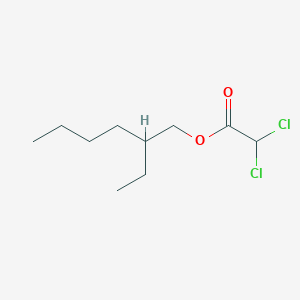
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
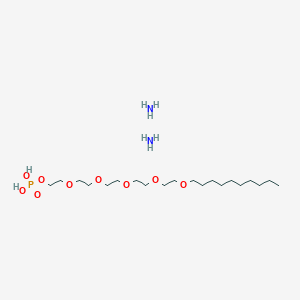
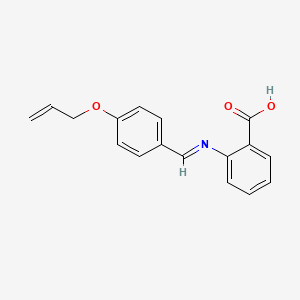
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
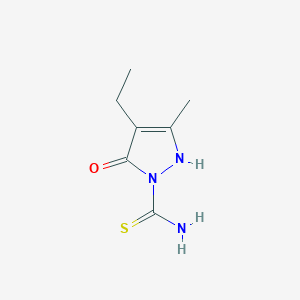
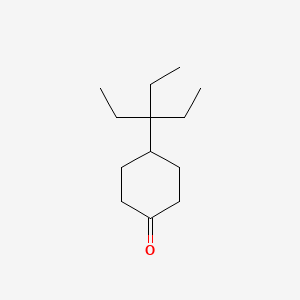

![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

